3-Fluorophenylacetone physical and chemical properties
3-Fluorophenylacetone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physical and Chemical Properties
3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic compound with the molecular formula C₉H₉FO.[1][2][3] It is recognized as a precursor in the synthesis of certain amphetamines and is primarily used for research and forensic applications.[2] The compound is a liquid at room temperature, appearing as a pale yellow or clear liquid.[4]
Quantitative Data Summary
The known physical and chemical properties of 3-Fluorophenylacetone are summarized in the table below. Data has been aggregated from multiple chemical and safety data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO | [1][2][3] |
| Molecular Weight | 152.17 g/mol | [1] |
| CAS Number | 1737-19-5 | [1][2][3] |
| Appearance | Pale yellow liquid | |
| Boiling Point | 199.3 °C at 760 mmHg | [3] |
| Density | 1.086 g/cm³ | [3] |
| Flash Point | 82.8 °C | [3] |
| Refractive Index | 1.489 | [3] |
| Solubility | Insoluble in water; Soluble in methyl acetate (50 mg/ml) | [2][5] |
| Stability | Stable for at least 5 years when stored at -20°C. | [2] |
Synthesis Protocol (Proposed)
Proposed Synthesis of 1-(3-Fluorophenyl)propan-2-one
This proposed synthesis involves the reaction of 3-fluorobenzylmagnesium bromide with acetonitrile, followed by acidic workup.
Materials:
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3-Fluorobenzyl bromide
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Magnesium turnings
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Anhydrous diethyl ether
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Acetonitrile
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated (if necessary, with gentle heating or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.
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Reaction with Acetonitrile: The Grignard reagent is cooled in an ice bath. A solution of acetonitrile in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Hydrolysis: The reaction mixture is cooled again in an ice bath and slowly quenched by the dropwise addition of 1 M hydrochloric acid. This step should be performed carefully due to the exothermic nature of the reaction.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: Proposed Synthesis Workflow for 3-Fluorophenylacetone.
Spectroscopic Analysis (Expected)
Detailed experimental spectra for 3-Fluorophenylacetone are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure and data from its isomers.
Expected ¹H NMR and ¹³C NMR Spectra
A general protocol for obtaining NMR spectra is provided below.
Experimental Protocol - NMR Spectroscopy:
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Sample Preparation: A small amount of purified 3-Fluorophenylacetone (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
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Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
Expected ¹H NMR (CDCl₃):
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A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.1-2.2 ppm.
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A singlet corresponding to the methylene protons (CH₂) is expected around δ 3.6-3.7 ppm.
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A series of multiplets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the four protons on the fluorinated benzene ring.
Expected ¹³C NMR (CDCl₃):
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A signal for the methyl carbon (CH₃) around δ 29-31 ppm.
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A signal for the methylene carbon (CH₂) around δ 45-47 ppm.
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Multiple signals in the aromatic region (δ 114-165 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant.
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A signal for the carbonyl carbon (C=O) around δ 205-207 ppm.
Expected IR Spectrum
Experimental Protocol - IR Spectroscopy:
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Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
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Data Analysis: The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Expected Key IR Absorptions:
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A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.
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C-H stretching vibrations from the aromatic ring and alkyl groups in the region of 2850-3100 cm⁻¹.
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Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
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A strong absorption band corresponding to the C-F stretch, typically in the range of 1000-1350 cm⁻¹.
Reactivity and Chemical Behavior
3-Fluorophenylacetone undergoes reactions typical of ketones. A notable reaction is reductive amination, where it can be converted to the corresponding amine in the presence of a reducing agent and an amine source.[1] This reactivity makes it a precursor for the synthesis of more complex molecules.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity or involvement of 3-Fluorophenylacetone in cellular signaling pathways. Its primary documented role is that of a chemical intermediate in organic synthesis.[2] Therefore, a diagram for a signaling pathway involving this compound cannot be provided.
Safety and Handling
3-Fluorophenylacetone is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Caption: General Laboratory Handling Workflow for 3-Fluorophenylacetone.
Conclusion
3-Fluorophenylacetone is a chemical intermediate with well-defined physical properties but limited publicly available information regarding its synthesis, detailed spectroscopic analysis, and biological activity. This guide provides a summary of the known data and presents scientifically grounded extrapolations for experimental protocols. Researchers and scientists are advised to use this information as a starting point for their work and to conduct their own analyses to verify these properties. The lack of data on biological interactions suggests that this compound is primarily of interest for its utility in chemical synthesis rather than as a bioactive molecule itself.
References
- 1. 3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-fluorophenyl acetone | 1737-19-5 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. 459-03-0 CAS MSDS ((4-Fluorophenyl)acetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (4-Fluorophenyl)acetone(459-03-0) 1H NMR [m.chemicalbook.com]
